molecular formula C16H17N3O B7561871 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile

2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile

货号 B7561871
分子量: 267.33 g/mol
InChI 键: HBSRTXJJZNXFDA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile, also known as BMS-986205, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer.

作用机制

2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overactivity has been linked to the development of cancer. By inhibiting BRD4, 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and enhance the effectiveness of other cancer treatments. In addition, 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases.

实验室实验的优点和局限性

One advantage of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile is that it has been extensively studied for its potential as a cancer treatment, and there is a significant body of research on its efficacy and safety. However, one limitation is that the synthesis of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile is a complex process that requires expertise in organic chemistry, which may limit its availability for some researchers.

未来方向

There are several future directions for research on 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile. One area of research is the identification of biomarkers that can predict response to 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile treatment. Another area of research is the development of combination therapies that can enhance the effectiveness of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile. In addition, there is ongoing research to identify other potential applications of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile, such as in the treatment of inflammatory diseases.

合成方法

The synthesis of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile involves several steps. The first step is the preparation of 3-tert-butyl-6-hydroxypyridazine-1-carbaldehyde, which is then reacted with 2-chloromethylbenzonitrile to form the intermediate compound. This intermediate is then treated with a reducing agent to form the final product, 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile. The synthesis of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile is a complex process that requires expertise in organic chemistry.

科学研究应用

2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including lung cancer, breast cancer, and prostate cancer. In addition, 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

属性

IUPAC Name

2-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-16(2,3)14-8-9-15(20)19(18-14)11-13-7-5-4-6-12(13)10-17/h4-9H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSRTXJJZNXFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。